Cytidine, 5'-amino-2',3'-didehydro-2',3',5'-trideoxy-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

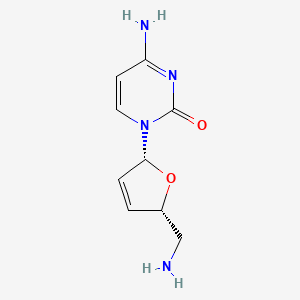

Cytidine, 5’-amino-2’,3’-didehydro-2’,3’,5’-trideoxy- is a modified nucleoside analog This compound is structurally related to cytidine, a nucleoside molecule that is a fundamental component of RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cytidine, 5’-amino-2’,3’-didehydro-2’,3’,5’-trideoxy- typically involves multi-step organic synthesis One common method includes the protection of the hydroxyl groups of cytidine, followed by selective deoxygenation at the 2’ and 3’ positionsThe final product is obtained after deprotection and purification steps .

Industrial Production Methods

Industrial production of this compound may involve chemoenzymatic synthesis, where enzymes are used to catalyze specific steps in the synthetic pathway. This method can offer higher yields and specificity compared to purely chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

Cytidine, 5’-amino-2’,3’-didehydro-2’,3’,5’-trideoxy- undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the amino group, leading to the formation of oxo derivatives.

Reduction: Reduction reactions can target the double bonds in the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Cytidine, 5’-amino-2’,3’-didehydro-2’,3’,5’-trideoxy- has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.

Biology: The compound is studied for its role in cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of Cytidine, 5’-amino-2’,3’-didehydro-2’,3’,5’-trideoxy- involves its incorporation into RNA or DNA, where it can act as a chain terminator. This prevents the elongation of the nucleic acid chain, thereby inhibiting the replication of viruses. The compound targets viral RNA-dependent RNA polymerases, disrupting the viral replication process .

Comparison with Similar Compounds

Similar Compounds

Cytidine: The parent compound, which has hydroxyl groups at the 2’ and 3’ positions.

3’-Deoxy-3’,4’-didehydro-cytidine: Another modified nucleoside with antiviral properties.

Cytidine 5’-triphosphate: A cytosine nucleotide containing three phosphate groups.

Uniqueness

This structural modification imparts distinct chemical and biological properties, making it a valuable compound for research and therapeutic applications .

Biological Activity

Cytidine, 5'-amino-2',3'-didehydro-2',3',5'-trideoxy- is a modified nucleoside that shows promise in various biological applications, particularly in the fields of medicinal chemistry and molecular biology. This compound is characterized by the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar and the presence of an amino group at the 5' position, which enhances its potential as a therapeutic agent.

Chemical Structure and Properties

The structural formula of Cytidine, 5'-amino-2',3'-didehydro-2',3',5'-trideoxy- can be represented as follows:

- Molecular Formula : C₉H₁₂N₄O₂

- Molecular Weight : 196.22 g/mol

This compound belongs to the class of pyrimidine nucleotides and exhibits unique properties due to its structural modifications. The absence of hydroxyl groups at specific positions contributes to its stability and interaction with nucleic acids, making it a candidate for drug development.

Biological Activity

Cytidine, 5'-amino-2',3'-didehydro-2',3',5'-trideoxy- exhibits several biological activities:

- Antiviral Properties : As a nucleoside analog, it may serve as a lead compound in developing antiviral drugs. Its structural modifications allow it to interfere with viral replication processes.

- Antitumor Activity : The compound has shown potential in cancer therapeutics by modulating pathways involved in cell proliferation and survival. It may enhance the efficacy of existing chemotherapeutic agents.

- Interactions with Nucleic Acids : Studies indicate that this compound can bind to nucleic acids, influencing their structure and function. This interaction is crucial for understanding its role in biochemical pathways.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of Cytidine, 5'-amino-2',3'-didehydro-2',3',5'-trideoxy-, it is beneficial to compare it with other related compounds:

| Compound Name | Key Features |

|---|---|

| 2',3'-Dideoxycytidine | Lacks hydroxyl groups at 2' and 3' positions |

| 2',3'-Didehydro-2',3'-dideoxyuridine | Contains uracil instead of cytosine |

| 5-Amino-2',3'-dideoxycytidine | Similar amino group but different hydroxyl pattern |

| 2',3'-Didehydro-2',3'-dideoxyadenosine | Contains adenine; important for antiviral activity |

The distinct amino group at the 5' position of Cytidine, 5'-amino-2',3'-didehydro-2',3',5'-trideoxy- may provide unique interactions within biological systems that differentiate it from other dideoxynucleosides.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of Cytidine derivatives, including:

- Antiviral Studies : Research indicates that derivatives of Cytidine can inhibit viral replication by mimicking natural nucleotides, disrupting RNA synthesis in viruses such as HIV and Hepatitis C .

- Cancer Research : Investigations into the compound's effects on cancer cell lines have shown that it can induce apoptosis in malignant cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapies .

- Mechanistic Insights : Studies on the interaction between Cytidine derivatives and enzymes involved in nucleotide metabolism have revealed how these compounds can modulate enzyme activity, potentially leading to enhanced therapeutic effects .

Properties

CAS No. |

62748-91-8 |

|---|---|

Molecular Formula |

C9H12N4O2 |

Molecular Weight |

208.22 g/mol |

IUPAC Name |

4-amino-1-[(2R,5S)-5-(aminomethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C9H12N4O2/c10-5-6-1-2-8(15-6)13-4-3-7(11)12-9(13)14/h1-4,6,8H,5,10H2,(H2,11,12,14)/t6-,8+/m0/s1 |

InChI Key |

JUEUSRJBAPCHOF-POYBYMJQSA-N |

Isomeric SMILES |

C1=C[C@@H](O[C@@H]1CN)N2C=CC(=NC2=O)N |

Canonical SMILES |

C1=CC(OC1CN)N2C=CC(=NC2=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.